
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is a heterocyclic compound that contains both quinoline and thiazole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate typically involves the condensation of 5-bromoquinoline-8-carbaldehyde with thiazole-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the quinoline ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to modify the functional groups on the thiazole or quinoline rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or DMF, and bases like potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form quinoline-thiazole amides, while coupling reactions can form biaryl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline and thiazole moieties can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(5-Chloroquinolin-8-yl)thiazole-4-carboxylate
- Ethyl 2-(5-Fluoroquinolin-8-yl)thiazole-4-carboxylate
- Ethyl 2-(5-Iodoquinolin-8-yl)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C15H11BrN2O2S |
|---|---|
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
ethyl 2-(5-bromoquinolin-8-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H11BrN2O2S/c1-2-20-15(19)12-8-21-14(18-12)10-5-6-11(16)9-4-3-7-17-13(9)10/h3-8H,2H2,1H3 |
Clave InChI |
XIHRDVCCJSARNZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C2=C3C(=C(C=C2)Br)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



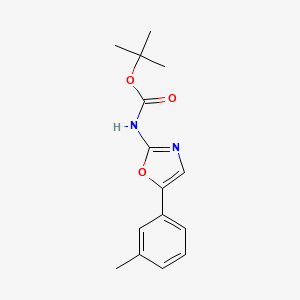
![tert-Butyl 7-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13673611.png)
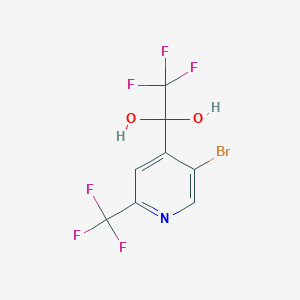
![6-(4-Boc-1-piperazinyl)-2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13673629.png)
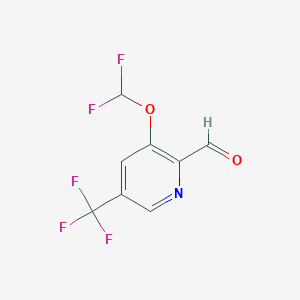
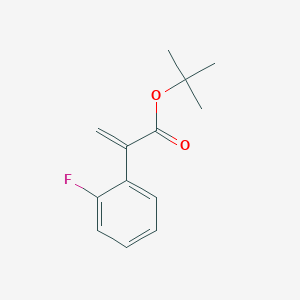

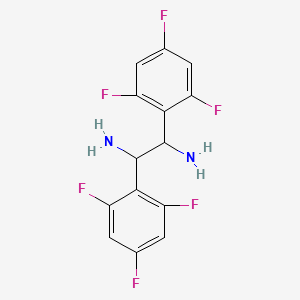

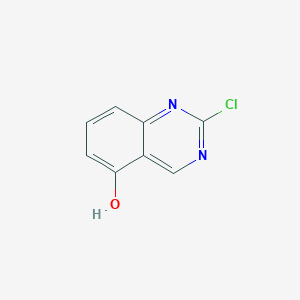
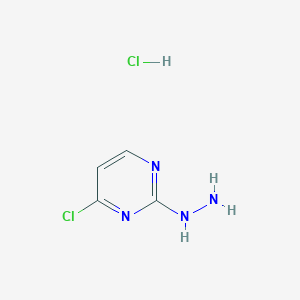

![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)
